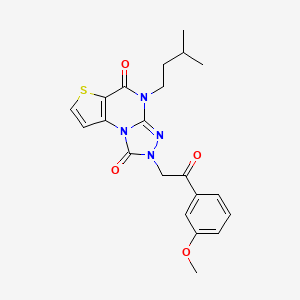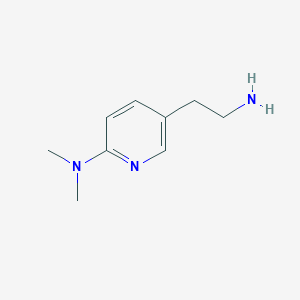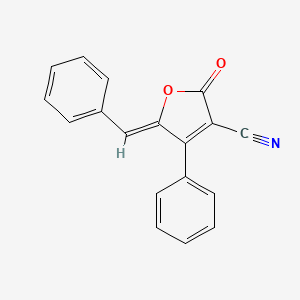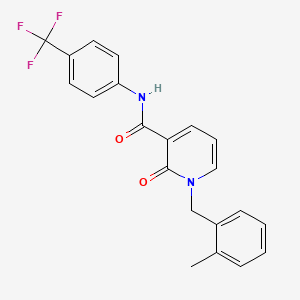
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that incorporate elements of fluorophenyl, indolyl, triazolyl, and acetamide groups. These structural components suggest potential biological activity, warranting the synthesis and study of their properties and reactivity.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including condensation, cyclization, and functional group transformation. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity demonstrates complex synthetic routes involving reactions under specific conditions to achieve the desired structural frameworks (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's potential interactions and activity. Studies on similar compounds, like the crystal structure analysis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the arrangement of atoms and the molecular geometry, which are essential for predicting reactivity and biological activity (Liang, 2009).
Aplicaciones Científicas De Investigación
Intermolecular Interactions and Molecular Synthesis
Experimental Analysis and Theoretical Insights : A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives to explore their intermolecular interactions, including C–H⋯π and lp⋯π types, through single crystal and powder X-ray diffraction. These interactions are crucial for understanding the compound's behavior in different environments, supported by quantum mechanical calculations (Shukla et al., 2014).
Synthesis of Novel Derivatives : Research on synthesizing novel derivatives containing the fluoro- and chloro-phenyl groups aimed at evaluating their anti-inflammatory activity. This study underscores the compound's potential as a scaffold for developing new therapeutic agents (Sunder & Maleraju, 2013).
Material Science Applications
- High Glass-Transition Temperature Polymers : The synthesis of novel arylene ether polymers with fluorinated monomers, including 4-fluoro-3-trifluoromethyl phenyl boronic acid, demonstrates the potential use of these compounds in creating materials with exceptional thermal stability and solubility in organic solvents. These properties are vital for applications in optics and electronics (Huang et al., 2007).
Antimicrobial and Antitumor Applications
Antimicrobial Activity : A series of compounds derived from 1,2,4-triazole and bearing fluoro/nitroaryl groups demonstrated promising antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Antitumor Properties : The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxicity in vitro against certain cancer cell lines. This study indicates the compound's relevance in cancer research and the possibility of developing new antitumor drugs (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5OS/c27-19-10-12-20(13-11-19)32-25(22-16-29-23-9-5-4-8-21(22)23)30-31-26(32)34-17-24(33)28-15-14-18-6-2-1-3-7-18/h1-13,16,29H,14-15,17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXJUMWSTVDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)
![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)